molecular formula C11H19NO6 B15249762 Boc-N-Me-D-Glu-OH

Boc-N-Me-D-Glu-OH

Cat. No.: B15249762
M. Wt: 261.27 g/mol
InChI Key: PWMNLLDSCMBEPR-SSDOTTSWSA-N
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Description

Boc-N-Me-D-Glu-OH, also known as N-tert-butoxycarbonyl-N-methyl-D-glutamic acid, is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. This compound is characterized by its molecular formula C11H19NO6 and a molecular weight of 261.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-Me-D-Glu-OH typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of D-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-D-Glu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-N-Me-D-Glu-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-N-Me-D-Glu-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of D-glutamic acid from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-N-Me-D-Glu-OH is unique due to its N-methylation, which provides additional steric hindrance and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-/m1/s1

InChI Key

PWMNLLDSCMBEPR-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O

Origin of Product

United States

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